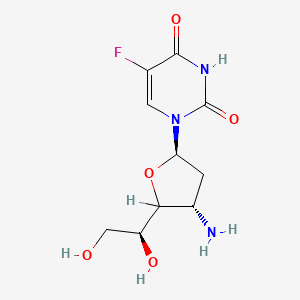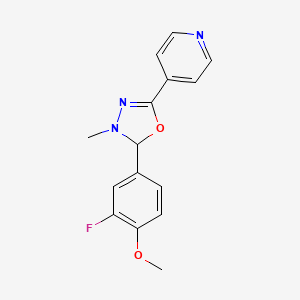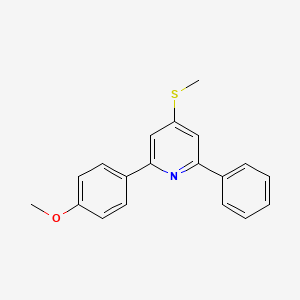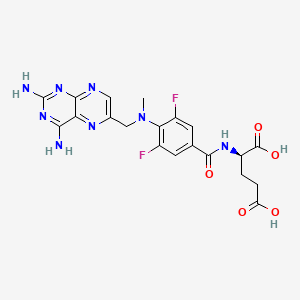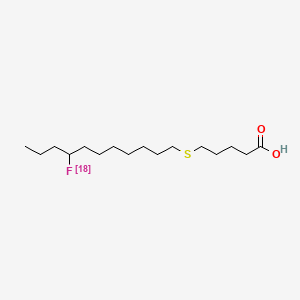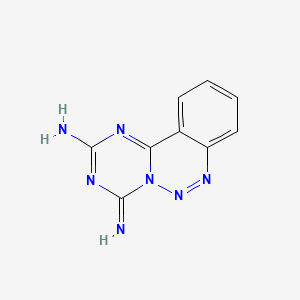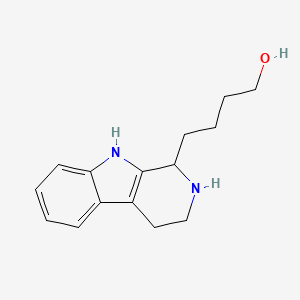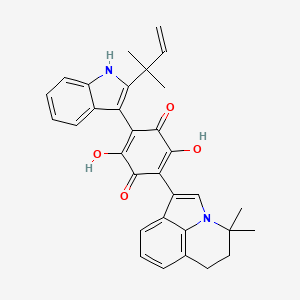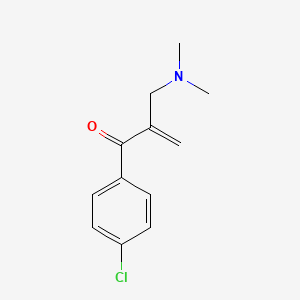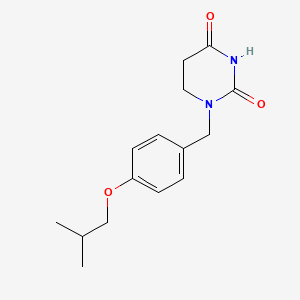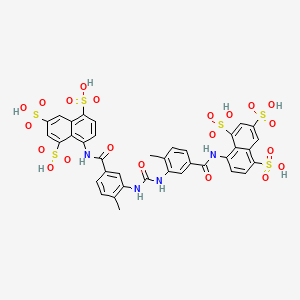
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoroacetyl and demethylisocolchiceine groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine typically involves multiple steps, including the introduction of trifluoroacetyl and demethylisocolchiceine groups. The process often starts with the preparation of intermediate compounds, followed by specific reactions to achieve the final product. Common reagents used in these reactions include trifluoroacetic anhydride and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, ensuring high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic anhydride, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For instance, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group plays a crucial role in modulating the compound’s reactivity and interaction with biological systems. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine can be compared with other similar compounds, such as:
N-Trifluoroacetyl derivatives: These compounds share the trifluoroacetyl group, contributing to similar chemical properties and reactivity.
Demethylisocolchiceine derivatives:
Conclusion
This compound is a compound with unique chemical properties and diverse applications in scientific research
Properties
CAS No. |
134568-36-8 |
|---|---|
Molecular Formula |
C18H14F3NO6 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C18H14F3NO6/c19-18(20,21)17(28)22-10-3-1-7-5-13(25)15(26)16(27)14(7)8-2-4-11(23)12(24)6-9(8)10/h2,4-6,10,25-27H,1,3H2,(H,22,28)(H,23,24)/t10-/m0/s1 |
InChI Key |
NFYKADOLBDURBY-JTQLQIEISA-N |
Isomeric SMILES |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3[C@H]1NC(=O)C(F)(F)F)O)O)O)O |
Canonical SMILES |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3C1NC(=O)C(F)(F)F)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



